3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole
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Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is an organoboron compound that features a phenyl group substituted with an isoxazole ring and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated isoxazole in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Moiety: The final step involves the borylation of the phenyl group using a dioxaborolane reagent, such as pinacolborane, under the influence of a transition metal catalyst like palladium
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole can undergo various chemical reactions, including:
Suzuki Coupling: The dioxaborolane moiety enables Suzuki coupling reactions with halogenated compounds to form carbon-carbon bonds.
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reagents used.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of oxazoles.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki coupling reactions. The isoxazole ring can also interact with various molecular targets, potentially influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of an isoxazole ring.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an isoxazole ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Features a pyridine ring and a sulfonamide group.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-18-17-13/h5-10H,1-4H3 |
InChI Key |
RHIGTXHZAUKKGI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC=C3 |
Origin of Product |
United States |
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